molecular formula C6H10N4O2 B1267357 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide CAS No. 58046-52-9

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1267357
CAS No.: 58046-52-9
M. Wt: 170.17 g/mol
InChI Key: DLEVMTCGZIVZFS-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C6H10N4O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with a suitable carboxylating agent. One common method is the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of 5-amino-1-(2-oxoethyl)-1H-pyrazole-4-carboxamide.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2-hydroxyethyl)pyrazole: A precursor in the synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide.

    5-Amino-1-methylpyrazole: Another pyrazole derivative with similar structural features.

    5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: A compound with a nitrile group instead of a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-5-4(6(8)12)3-9-10(5)1-2-11/h3,11H,1-2,7H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEVMTCGZIVZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C(=O)N)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279180
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58046-52-9
Record name NSC11582
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11582
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-HYDROXYETHYL)-4-PYRAZOLECARBOXAMIDE
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